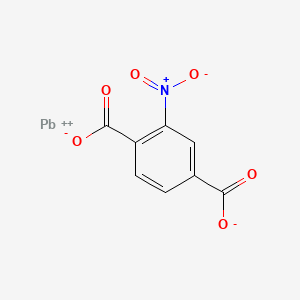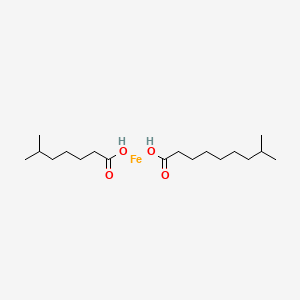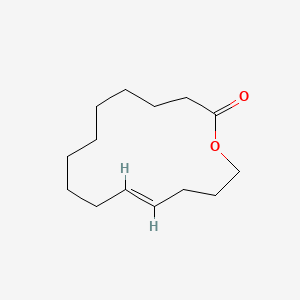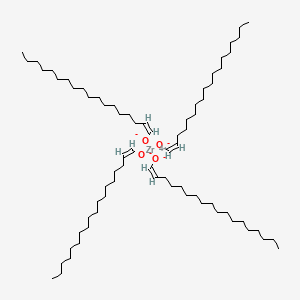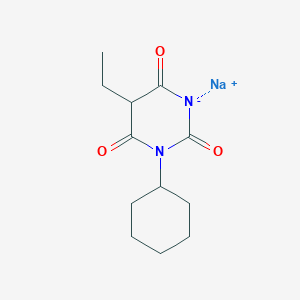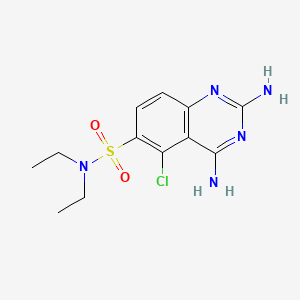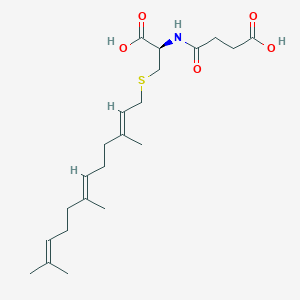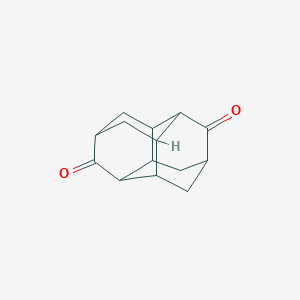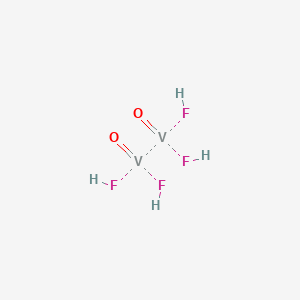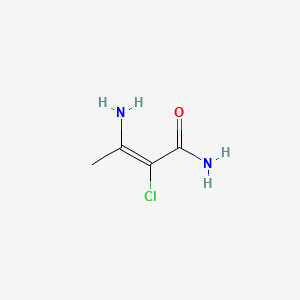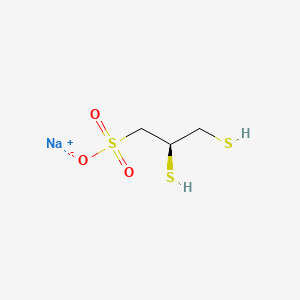
Sodium (R)-2,3-dimercaptopropanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its chelating properties, making it useful in various applications, particularly in the field of medicine for heavy metal detoxification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium ®-2,3-dimercaptopropanesulphonate typically involves the reaction of 2,3-dimercaptopropanol with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of sodium ®-2,3-dimercaptopropanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ®-2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions, forming stable complexes.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal ions such as mercury, lead, or arsenic.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Metal complexes.
Substitution: Substituted sulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium ®-2,3-dimercaptopropanesulphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to remove heavy metals from solutions.
Biology: Employed in studies involving heavy metal toxicity and detoxification mechanisms.
Medicine: Used in the treatment of heavy metal poisoning, particularly for mercury, lead, and arsenic.
Industry: Applied in wastewater treatment to remove heavy metal contaminants.
Wirkmechanismus
The mechanism of action of sodium ®-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate complex that is more easily excreted from the body. This process reduces the toxicity of the heavy metals and facilitates their removal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.
Penicillamine: Used in the treatment of heavy metal poisoning and certain medical conditions.
Uniqueness
Sodium ®-2,3-dimercaptopropanesulphonate is unique due to its high specificity for certain heavy metals and its ability to form stable, water-soluble complexes. This makes it particularly effective in medical applications for detoxification .
Eigenschaften
CAS-Nummer |
85168-98-5 |
|---|---|
Molekularformel |
C3H7NaO3S3 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
sodium;(2R)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m1./s1 |
InChI-Schlüssel |
FGGPAWQCCGEWTJ-AENDTGMFSA-M |
Isomerische SMILES |
C([C@H](CS(=O)(=O)[O-])S)S.[Na+] |
Kanonische SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


